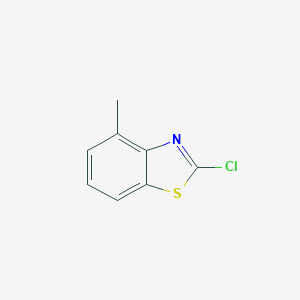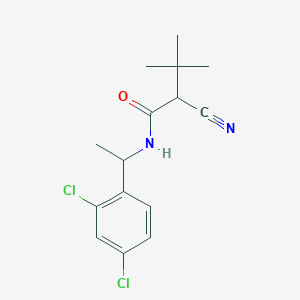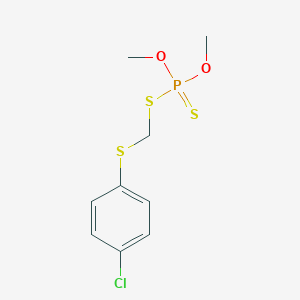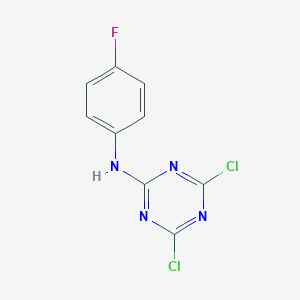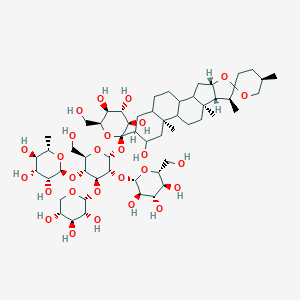
3-Rxgsd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Rxgsd is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 3-Rxgsd is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are required for the growth and survival of cancer cells and viruses. The exact targets of 3-Rxgsd are still under investigation.
Biochemical And Physiological Effects
Studies have shown that 3-Rxgsd has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, 3-Rxgsd has been shown to inhibit the growth of cancer cells by blocking cell division. The compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Rxgsd in lab experiments are its potential applications in various fields of scientific research. The compound has been found to be effective against a wide range of cancer cell lines and drug-resistant bacteria. Additionally, 3-Rxgsd has been shown to be effective against viral infections, including HIV and hepatitis C. However, the limitations of using 3-Rxgsd in lab experiments are its complex synthesis method and the limited availability of the compound.
Future Directions
The future directions of 3-Rxgsd research include further studies on the mechanism of action of the compound, its potential applications in various fields of scientific research, and the development of more efficient synthesis methods. Additionally, research on the toxicity and safety of 3-Rxgsd is necessary before the compound can be used in clinical trials. The potential use of 3-Rxgsd in combination with other drugs for the treatment of cancer and viral infections should also be investigated.
Conclusion:
In conclusion, 3-Rxgsd is a synthetic compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is necessary to fully understand the potential of 3-Rxgsd in the treatment of cancer and viral infections.
Synthesis Methods
The synthesis of 3-Rxgsd is a complex process that involves several steps. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions. The final product is obtained after purification and isolation. The synthesis method of 3-Rxgsd is a closely guarded secret, and only a few research groups have been successful in synthesizing the compound.
Scientific Research Applications
3-Rxgsd has several potential applications in scientific research. It has been studied for its antiviral, antibacterial, and anticancer properties. The compound has been shown to inhibit the growth of several cancer cell lines and has also been found to be effective against drug-resistant bacteria. Additionally, 3-Rxgsd has been studied for its potential use in treating viral infections, including HIV and hepatitis C.
properties
CAS RN |
139979-76-3 |
|---|---|
Product Name |
3-Rxgsd |
Molecular Formula |
C56H92O27 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-6-(hydroxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-[(4S,5'R,7S,8R,9S,13S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-20-8-11-55(74-18-20)21(2)34-30(81-55)13-26-24-7-6-23-12-27(28(60)14-54(23,5)25(24)9-10-53(26,34)4)56(48(72)41(68)38(65)32(16-58)82-56)83-52-47(80-51-44(71)40(67)37(64)31(15-57)76-51)46(79-49-42(69)36(63)29(61)19-73-49)45(33(17-59)77-52)78-50-43(70)39(66)35(62)22(3)75-50/h20-52,57-72H,6-19H2,1-5H3/t20-,21+,22+,23?,24?,25?,26?,27?,28?,29-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46+,47-,48-,49-,50+,51+,52-,53+,54+,55?,56-/m1/s1 |
InChI Key |
KADIFLZXWRELEB-VSVOSOTASA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC(C(C6)[C@]7([C@@H]([C@H]([C@@H]([C@@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)C7(C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(CO2)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
synonyms |
3-O-((rhamnopyranosyl-(1-3)-xylopyranosyl-(1-2)-)(glucopyranosyl-(1-3))-glucopyranosyl-(1-3)-glucopyranosyl)spirostan-2,3-diol 3-RXGSD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



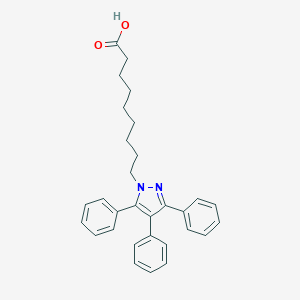
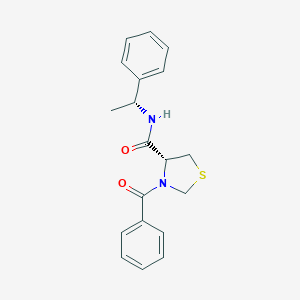
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

